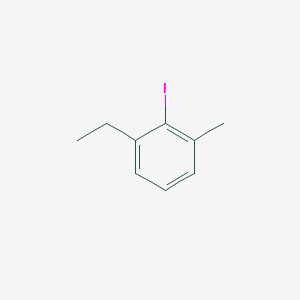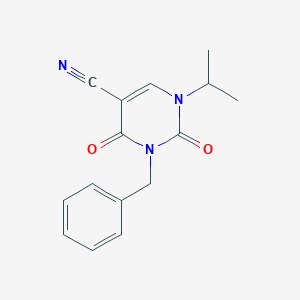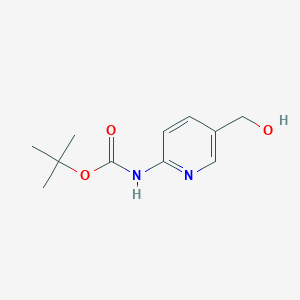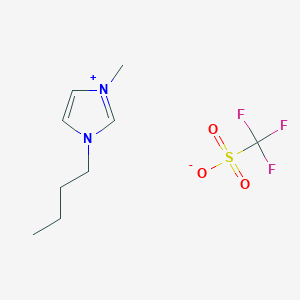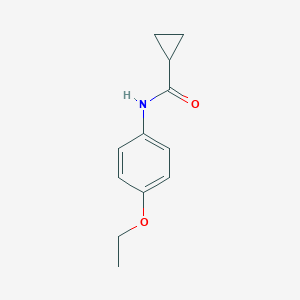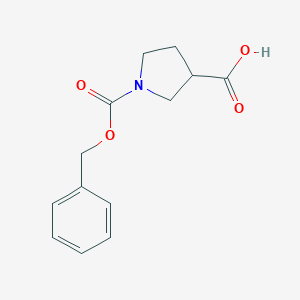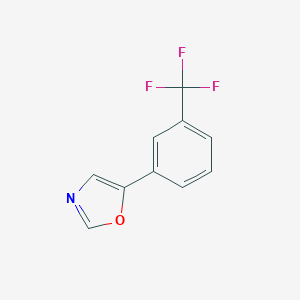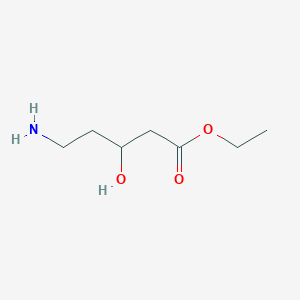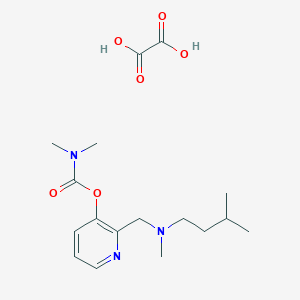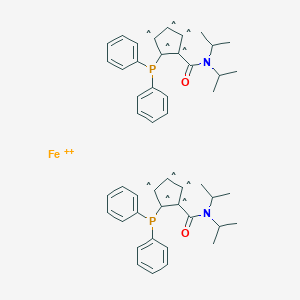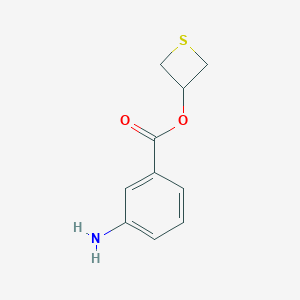
Thietan-3-yl 3-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thietan-3-yl 3-aminobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thietane derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Thietan-3-yl 3-aminobenzoate is not fully understood. However, studies have shown that this compound has a high affinity for metal ions, which allows it to act as a fluorescent probe. The binding of Thietan-3-yl 3-aminobenzoate to metal ions causes a change in its fluorescence properties, which can be detected and measured.
Effets Biochimiques Et Physiologiques
Thietan-3-yl 3-aminobenzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Thietan-3-yl 3-aminobenzoate in lab experiments is its high affinity for metal ions, which allows it to act as a sensitive fluorescent probe. However, one limitation of using this compound is its potential toxicity. Studies have shown that Thietan-3-yl 3-aminobenzoate can be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Thietan-3-yl 3-aminobenzoate in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. Another potential direction is in the synthesis of new thietane derivatives with potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Thietan-3-yl 3-aminobenzoate.
Méthodes De Synthèse
The synthesis method for Thietan-3-yl 3-aminobenzoate involves the reaction of thietane-3-carboxylic acid with 3-aminobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields Thietan-3-yl 3-aminobenzoate as a white crystalline solid with a melting point of 94-96°C.
Applications De Recherche Scientifique
Thietan-3-yl 3-aminobenzoate has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. This compound has also been used as a building block for the synthesis of other thietane derivatives with potential applications in drug discovery.
Propriétés
Numéro CAS |
167167-79-5 |
|---|---|
Nom du produit |
Thietan-3-yl 3-aminobenzoate |
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
thietan-3-yl 3-aminobenzoate |
InChI |
InChI=1S/C10H11NO2S/c11-8-3-1-2-7(4-8)10(12)13-9-5-14-6-9/h1-4,9H,5-6,11H2 |
Clé InChI |
QRODHUNMWQDESK-UHFFFAOYSA-N |
SMILES |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
SMILES canonique |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
Synonymes |
3-Thietanol,3-aminobenzoate(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



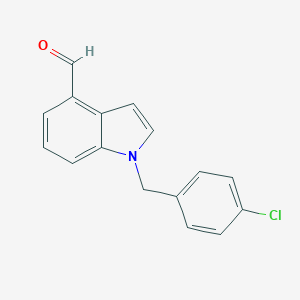
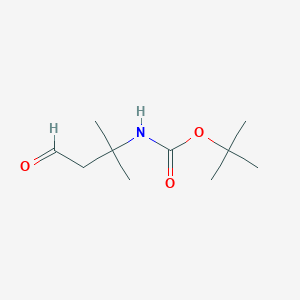
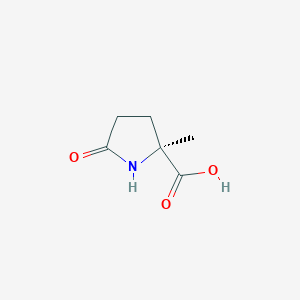
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
